Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate
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Overview
Description
Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate is a complex organic compound that features a tert-butyl carbamate protecting group, a cyclobutyl ring, and a methylsulfonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl intermediate. The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors. The final step involves the protection of the amine group with a tert-butyl carbamate group, which can be achieved using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The tert-butyl carbamate group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Substitution: Strong acids like trifluoroacetic acid for deprotection of the carbamate group.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Free amine.
Substitution: Deprotected amine.
Scientific Research Applications
Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis applications.
Biology: Potential use in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug intermediate or a prodrug.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: A protecting group removed by amine bases.
Properties
IUPAC Name |
tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-12(2,3)17-11(15)14-10-7-9(8-10)5-6-18(4,13)16/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTBTUCWNNPRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCS(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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